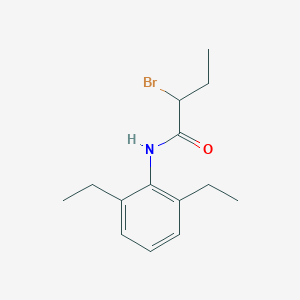

2-bromo-N-(2,6-diethylphenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a compound related to the one of interest, involves a multi-step process that includes the use of NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single crystal X-ray diffraction for analysis. The compound was successfully synthesized and characterized, indicating the potential for similar synthetic approaches to be applied to 2-bromo-N-(2,6-diethylphenyl)butanamide. The synthesized compound also demonstrated efficiency as a fluorescent ATRP initiator in the polymerization of acrylates, suggesting that the 2-bromo-N-(2,6-diethylphenyl)butanamide could potentially serve a similar role in related chemical reactions .

Molecular Structure Analysis

The molecular structure of the synthesized compound is detailed, with the crystal structure belonging to the monoclinic system and the P21/c space group. The precise measurements of the unit cell dimensions are provided, which are crucial for understanding the molecular interactions and packing within the crystal. These structural details are essential for predicting the behavior of similar compounds, such as 2-bromo-N-(2,6-diethylphenyl)butanamide, in various environments and could inform the design of new materials or chemical processes .

Chemical Reactions Analysis

In a related study, alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates were selectively brominated, and the resulting bromomethyl derivatives were shown to react with various nucleophilic agents. Secondary amines formed tertiary amines, sodium butylthiolate in methanol formed the corresponding sulfide, and potassium thiocyanate in DMF at 80°C yielded a mixture of thiocyanate and isothiocyanate. These reactions demonstrate the reactivity of brominated compounds with nucleophiles, which could be relevant to the chemical behavior of 2-bromo-N-(2,6-diethylphenyl)butanamide under similar conditions .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 2-bromo-N-(2,6-diethylphenyl)butanamide, the studies do offer insights into related compounds. The physical properties such as crystal system, space group, and unit cell dimensions are crucial for understanding the solid-state characteristics of these compounds. The chemical reactivity with nucleophiles and the ability to initiate polymerization reactions suggest that 2-bromo-N-(2,6-diethylphenyl)butanamide may share similar properties. These properties are important for applications in material science and synthetic chemistry .

Wissenschaftliche Forschungsanwendungen

Chemical Behavior and Kinetics

- A study examined the chemical behavior of substituted butanamides, including 2-bromo-N-(2,6-diethylphenyl)butanamide, in aqueous sodium hydroxide solutions. It was found that these compounds undergo ring closure to form substituted 1-phenylpyrrolidin-2-ones, followed by hydrolysis to form substituted 4-amino-N-phenylbutanoates. The study provided insights into the kinetic parameters and reaction pathways of these transformations (Sedlák et al., 2002).

Synthesis and Applications in Lipoxygenase Inhibition

- Research on the synthesis of new heterocyclic compounds, including N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, revealed their potential as lipoxygenase inhibitors. These findings highlight the relevance of butanamide derivatives in biological activities and potential therapeutic applications (Aziz‐ur‐Rehman et al., 2016).

Fluorescent ATRP Initiators

- A study focused on the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a coumarin-based compound. It was demonstrated to be an efficient fluorescent atom transfer radical polymerization (ATRP) initiator, which could be used in the polymerization of acrylates, indicating its potential in polymer chemistry and materials science (Kulai & Mallet-Ladeira, 2016).

Antidiabetic Potential

- In a study on N-substituted acetamides, including 2-bromo-N-phenyl/arylacetamides, their antidiabetic potential was investigated. The synthesized molecules exhibited inhibition of the α-glucosidase enzyme, suggesting their potential as lead molecules for antidiabetic agents (Nazir et al., 2018).

Eigenschaften

IUPAC Name |

2-bromo-N-(2,6-diethylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO/c1-4-10-8-7-9-11(5-2)13(10)16-14(17)12(15)6-3/h7-9,12H,4-6H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAESMPMXHGHIQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C(CC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281440 |

Source

|

| Record name | 2-Bromo-N-(2,6-diethylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,6-diethylphenyl)butanamide | |

CAS RN |

71394-99-5 |

Source

|

| Record name | 2-Bromo-N-(2,6-diethylphenyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71394-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(2,6-diethylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)